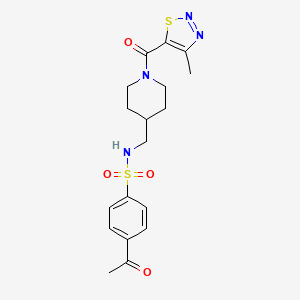

![molecular formula C26H31N3O3S B2506150 Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 681279-49-2](/img/structure/B2506150.png)

Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiallergy and antimicrobial properties. The specific compound mentioned is not directly referenced in the provided papers, but the papers do discuss related compounds and their biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including cyclo condensation reactions. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the exact synthesis method for Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate is not provided, it is likely to involve a similar complex synthetic route.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The derivatives often have various substituents attached to this core structure, which can significantly affect their biological activity. Spectral characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry are typically used to confirm the structure of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their substituents. The presence of functional groups such as carboxamide and imidazole can influence the reactivity of these molecules. The specific reactions that Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate can undergo are not detailed in the provided papers, but it can be inferred that it may be involved in reactions typical of sulfanylacetyl and carboxylate groups.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and spectral characterization of novel derivatives related to Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate. These studies aim to develop compounds with enhanced properties for potential applications in medicine and materials science. For example, the synthesis of novel piperazine derivatives has been achieved through cyclocondensation, showcasing the chemical flexibility and potential for creating a diverse array of bioactive molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activities

Several studies have reported the antimicrobial activities of piperazine derivatives, suggesting their potential as therapeutic agents against bacterial and fungal infections. The in vitro antimicrobial studies of these synthesized compounds have shown excellent activities, highlighting their potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

Anticancer Properties

Research into piperazine derivatives has also explored their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy. Some compounds have demonstrated good activity on various cell lines, suggesting their role as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuroprotective Effects

Studies have investigated the neuroprotective effects of certain piperazine derivatives, offering insights into their potential application in treating neurodegenerative diseases like Alzheimer's. These compounds have shown to inhibit specific enzymes and possess antioxidant properties, indicating a multi-target therapeutic approach (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Antiviral Activities

The exploration of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase highlights their potential in antiviral therapy. This research contributes to the development of novel classes of antiviral agents to combat HIV (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Propriétés

IUPAC Name |

ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3S/c1-4-32-26(31)28-13-11-27(12-14-28)25(30)18-33-24-17-29(23-8-6-5-7-22(23)24)16-21-15-19(2)9-10-20(21)3/h5-10,15,17H,4,11-14,16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDWEZRUVXAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)